1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQWOKWGQDKGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC=CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
An In-Depth Technical Guide to 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
CAS Number: 1251144-07-6
This guide provides a comprehensive technical overview of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine, a bifunctional molecule incorporating a reactive cyclohexene moiety and a versatile piperidine scaffold. Due to the limited publicly available data on this specific compound, this document synthesizes information from foundational chemical principles and data on its constituent precursors: Cyclohex-3-ene-1-carboxylic acid and 3-Aminopiperidine . The insights provided are geared towards researchers, scientists, and professionals in drug development, offering a robust framework for its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a secondary amide formed between a cyclohexene carboxylic acid and the secondary amine of a 3-aminopiperidine ring. The structure contains several key features: a six-membered unsaturated carbocycle, a six-membered nitrogen-containing heterocycle, a primary amine, and an amide linkage. These features suggest potential for a diverse range of chemical modifications and biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O | Derived from structural components. |
| Molecular Weight | 208.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid.[1] | Based on properties of similar N-acylated piperidines and its precursors. |
| Boiling Point | >250 °C (Predicted) | High due to the amide group, hydrogen bonding capability, and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The amide and amine groups confer polarity, while the hydrocarbon rings provide nonpolar character. |
| pKa | ~8-9 (Predicted) | For the protonated primary amine on the piperidine ring. |
Synthesis and Mechanism
The most direct and logical synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is via an amide coupling reaction. This requires the activation of the carboxylic acid group of Cyclohex-3-ene-1-carboxylic acid to make it susceptible to nucleophilic attack by the amine group of 3-Aminopiperidine.
There are two primary considerations for this synthesis:
-
Regioselectivity: 3-Aminopiperidine possesses two nucleophilic nitrogen atoms: the endocyclic secondary amine (piperidine ring nitrogen) and the exocyclic primary amine (at the 3-position). The ring nitrogen is generally more nucleophilic and sterically accessible, making it the primary site of acylation.
-
Chemoselectivity: To avoid side reactions, such as acylation of the 3-amino group, a protecting group strategy can be employed, although direct acylation at the more nucleophilic ring nitrogen is often feasible.
Precursor Synthesis
Cyclohex-3-ene-1-carboxylic acid (CAS: 4771-80-6): This precursor is readily synthesized via a classic Diels-Alder reaction between 1,3-butadiene and acrylic acid.[2] This [4+2] cycloaddition is an efficient method for forming the six-membered ring.[3] The racemic acid has a melting point of 17 °C and a boiling point of 130-133 °C at 4 mmHg.[4] Chiral resolution can be performed to obtain specific enantiomers, such as (S)-(-)-3-Cyclohexene-1-carboxylic acid (CAS: 5708-19-0).[5]
3-Aminopiperidine (CAS: 54012-73-6): This key building block can be synthesized through various routes, including the reduction of 3-aminopyridine or from amino acid precursors like L-glutamic acid.[6] The dihydrochloride salt (CAS: 138060-07-8) is a common, stable starting material. Due to its two amine groups, selective protection is a valuable strategy in multi-step syntheses. The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which can be removed later under acidic conditions.[7][8][9]
Proposed Synthetic Workflow: Amide Coupling
Two reliable methods are proposed for the amide bond formation.
Method A: Acyl Chloride Intermediate
This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
-
Causality: Thionyl chloride (SOCl₂) is an effective reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[10] The subsequent reaction with the amine is rapid and often exothermic. A base like triethylamine or pyridine is required to neutralize the HCl generated during the amidation step.[11]
Method B: Direct Coupling with Reagents
Modern coupling reagents enable the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions and with fewer side reactions.
-
Causality: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are highly efficient.[12][13][14]
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[15]
-
HATU: This uronium salt reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This active ester rapidly couples with the amine, leading to high yields and fast reaction times, making it suitable for even challenging couplings.[12][15]
-
Diagram 1: Proposed Synthesis Workflow
Caption: Two proposed synthetic routes via an acyl chloride intermediate or direct coupling.
Experimental Protocol (Method B: EDC/HOBt Coupling)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Cyclohex-3-ene-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the active ester.
-
Coupling: Add a solution of 3-Aminopiperidine (1.0 eq) in the same solvent to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine, saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized molecule is critical. A standard workflow would involve spectroscopic and chromatographic techniques.
Diagram 2: Analytical Workflow
Caption: A standard workflow for structural confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. Spectra would be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
|---|---|---|---|---|
| Cyclohexene | Olefinic CH =CH | 5.5 - 5.8 | 125 - 130 | Olefinic protons and carbons are deshielded.[16] |
| Allylic CH | 2.0 - 2.5 | 25 - 35 | Protons and carbons adjacent to the double bond.[16] | |
| Aliphatic CH ₂ | 1.5 - 2.0 | 20 - 30 | Saturated carbons in the ring. | |
| CH -C=O | 2.5 - 3.0 | 40 - 50 | Alpha-proton to the carbonyl group. | |
| Amide | C =O | - | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon.[17] |
| Primary NH ₂ | 1.5 - 3.0 (broad) | - | Broad signal, exchangeable with D₂O. | |
| Piperidine | CH -NH₂ | 2.8 - 3.5 | 45 - 55 | Proton on the carbon bearing the amino group. |
| | Ring CH ₂ (axial/equatorial) | 1.2 - 1.9 & 2.5 - 4.5 | 25 - 50 | Complex splitting due to chair conformations and proximity to the amide and amine groups. Signals adjacent to the amide nitrogen will be shifted downfield. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal due to the presence of basic nitrogen atoms.[18][19]
-
Expected Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 209.16.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. A dominant pathway is often α-cleavage, involving the cleavage of a C-C bond adjacent to a nitrogen atom, leading to the formation of stable iminium ions.[18] Neutral loss of small molecules from substituents is also common.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch (primary amine) | 3400 - 3200 (two bands) | Medium |
| C-H (sp²) | Stretch (alkene) | 3100 - 3000 | Medium |
| C-H (sp³) | Stretch (alkane) | 3000 - 2850 | Strong |
| Amide C=O | Stretch | 1680 - 1630 | Strong, Intense |
| Alkene C=C | Stretch | 1650 - 1630 | Medium to Weak |
| Amine N-H | Bend (scissoring) | 1650 - 1580 | Medium |
-
Key Insight: The most prominent peak in the spectrum will be the strong amide C=O stretch between 1680-1630 cm⁻¹.[20][21] The presence of two bands in the 3400-3200 cm⁻¹ region would confirm the primary amine.[22]
Potential Applications & Future Research
While specific biological data for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is not available, the piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Piperidine derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-diabetic, anti-HIV, and antipsychotic properties.
-
CNS Agents: The piperidine core is common in drugs targeting the central nervous system.[23]
-
Enzyme Inhibitors: The molecule could serve as a starting point for developing enzyme inhibitors, where the cyclohexene ring could interact with hydrophobic pockets and the aminopiperidine moiety could form key hydrogen bonds.
-
Scaffold for Library Synthesis: The primary amine at the 3-position is a valuable handle for further chemical modification, allowing for the rapid generation of a library of analogues for high-throughput screening. The alkene in the cyclohexene ring can also be functionalized (e.g., via epoxidation, dihydroxylation, or hydrogenation) to introduce further diversity.
Future research should focus on the synthesis and biological screening of this compound and its derivatives to explore its potential as a novel therapeutic agent.
Safety & Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on the reactivity of its precursors and functional groups is mandatory.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
Amines: Piperidine derivatives are basic and can be corrosive or irritating to skin and eyes.
-
Acyl Chlorides (if used as intermediate): Highly reactive and corrosive. Reacts violently with water and alcohols to release corrosive HCl gas.[24] Must be handled with extreme care under anhydrous conditions.[25]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
This technical guide provides a robust, scientifically-grounded framework for understanding, synthesizing, and characterizing 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine. By leveraging established chemical principles and data from related structures, researchers can confidently approach the study of this promising molecule.
References
Click to expand
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 21, 2026, from [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Chemical Communications (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022, September 9). Organic Process Research & Development - ACS Publications. Retrieved February 21, 2026, from [Link]
-
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C .... (n.d.). Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Sci-Hub. Retrieved February 21, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 21, 2026, from [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988, October). PubMed. Retrieved February 21, 2026, from [Link]
-
Chemical Properties of 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6). (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]
-
3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. (n.d.). PubChem - NIH. Retrieved February 21, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 21, 2026, from [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online. Retrieved February 21, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved February 21, 2026, from [Link]
-
(S)-(-)-3-Cyclohexene-1-carboxylic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
13C-NMR Chemical Shifts (ppm, reI. TMS) for 3-Cyclohexenals 2 n (Scheme I), in CDCl 3. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. Retrieved February 21, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 21, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 21, 2026, from [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
-
Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. (2020, November 18). Chegg. Retrieved February 21, 2026, from [Link]
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CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. (n.d.). Middle East Technical University. Retrieved February 21, 2026, from [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved February 21, 2026, from [Link]
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NMR Chemical Shifts. (n.d.). Retrieved February 21, 2026, from [Link]
- Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method. (n.d.). Google Patents.
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 21, 2026, from [Link]
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Hazardous Substance Fact Sheet. (n.d.). Retrieved February 21, 2026, from [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved February 21, 2026, from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
- Process for the production of 3-cyclohexene-1-carboxaldehyde. (n.d.). Google Patents.
-
the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]
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Amide-Linked Piperidine-3-Amine Derivatives: Synthetic Architecture and Medicinal Chemistry Applications
This guide provides a comprehensive technical review of amide-linked piperidine-3-amine derivatives, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The piperidine-3-amine (3-aminopiperidine) scaffold is a privileged motif in medicinal chemistry, serving as the chiral core for blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin. However, the amide-linked derivatives of this scaffold—where the exocyclic nitrogen at position 3 is acylated (
Unlike the free amine precursors which rely on a salt bridge interaction (typically with Glu residues in the target, e.g., Glu205/206 in DPP-4), the amide-linked derivatives function as neutral hydrogen bond donor/acceptor motifs. This "Amide Switch" dramatically alters the selectivity profile, shifting activity away from DPP-4 and towards targets such as Glycine Transporter 1 (GlyT1) , Toll-like Receptor 7 (TLR7) , and bacterial DNA gyrase .
This guide details the synthetic routes, structural activity relationships (SAR), and experimental protocols for this versatile scaffold.
Structural Biology & Pharmacophore Analysis
The "Amide Switch" Mechanism
The transition from a free amine to an amide at the C3 position fundamentally changes the physicochemical properties of the ligand:
-
Basicity: The
drops from ~10 (primary amine) to neutral. This improves membrane permeability by reducing the fraction of ionized species at physiological pH. -
H-Bonding: The amide NH acts as a focused donor, while the carbonyl oxygen provides a new acceptor vector, enabling interactions with backbone amides in the target protein (peptidomimetic character).
-
Conformational Lock: The amide bond introduces planarity and restricts the rotation of the C3 substituent, reducing the entropic penalty upon binding.
Stereochemistry
The (3R) and (3S) enantiomers often display orthogonal biological activities.
-
(3R)-Configuration: Often preferred for DPP-4 inhibition (in the free amine form).
-
Gem-Disubstitution: In GlyT1 inhibitors, a 3-amido-3-aryl substitution pattern forces the piperidine ring into a specific chair conformation, placing the amide in an axial or equatorial orientation critical for efficacy.
Synthetic Architectures
The synthesis of amide-linked piperidine-3-amines requires rigorous control over regioselectivity (N1 vs. N3) and stereochemistry.
Route A: The "Gold Standard" Protected Route
This route uses commercially available 1-Boc-3-aminopiperidine . It is the most reliable method for generating libraries, as it avoids N1/N3 competition.
Workflow:
-
Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (Chiral or Racemic).
-
Acylation (N3): Reaction with acid chlorides or carboxylic acids (coupling agents).
-
Deprotection (N1): Acidic cleavage of the Boc group.
-
Functionalization (N1): Reductive amination or arylation to attach the "tail".
Route B: Enzymatic Resolution (Green Chemistry)
For large-scale preparation of chiral intermediates, transaminase biocatalysis is superior to classical resolution.
Figure 1: Biocatalytic synthesis of chiral 3-aminopiperidine intermediates using ω-transaminases.
Detailed Experimental Protocols
Protocol: General Amide Coupling (HATU Method)
Use this protocol for coupling carboxylic acids to 1-Boc-3-aminopiperidine.
Materials:
-
Carboxylic Acid (
, 1.0 equiv) -
1-Boc-3-aminopiperidine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes. -
Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.
-
Addition: Add 1-Boc-3-aminopiperidine (1.1 mmol) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for
or ). -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.
(2x), water (1x), and brine (1x). -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol: N1-Boc Deprotection
Critical for exposing the piperidine nitrogen for further derivatization.
-
Dissolve the intermediate from 4.1 in DCM (5 mL).
-
Add TFA (Trifluoroacetic acid) (1 mL) dropwise at 0°C.
-
Stir at Room Temperature for 1 hour.
-
Self-Validating Step: Check TLC. The Boc-protected spot (
) should disappear, and a baseline spot (amine salt) should appear. -
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Medicinal Chemistry Case Studies
Case Study 1: GlyT1 Inhibitors (Schizophrenia)
Roche developed a series of 3-amido-3-aryl-piperidines as inhibitors of Glycine Transporter 1 (GlyT1).
-
Challenge: The starting pyrrolidine-ethyl-amide lead had poor metabolic stability.
-
Solution: Cyclization to a piperidine core.
-
Key SAR:
-
A gem-disubstituted C3 position (Aryl + Amide) is essential.
-
The amide group must adopt an axial orientation for optimal binding in the GlyT1 pocket.
-
This modification improved selectivity against GlyT2 and enhanced oral bioavailability.
-
Case Study 2: TLR7 Agonists (Immunology)
3-Acetamidopiperidine moieties have been utilized as substituents on isoxazolo[5,4-d]pyrimidine scaffolds to create selective TLR7 agonists.[1][2]
-
Mechanism: The piperidine ring fits into the hydrophobic pocket of TLR7, while the acetamide group likely interacts with hydrophilic residues near the binding site entrance.
-
Outcome: These derivatives show low micromolar potency and are being explored for viral hepatitis and cancer immunotherapy.
Case Study 3: Antibacterial Quinolone Hybrids
The 3-acetamidopiperidine group has been attached to the C7 position of fluoroquinolones (e.g., replacing the piperazine of ciprofloxacin).
-
Benefit: The amide linkage reduces the zwitterionic character compared to the free amine, potentially altering accumulation in Gram-positive bacteria.
SAR Decision Logic (DOT Visualization)
The following logic tree illustrates how to navigate the SAR when modifying the piperidine-3-amine scaffold.
Figure 2: SAR Decision Tree for Piperidine-3-amine derivatives. Note that amide formation generally abolishes DPP-4 activity, shifting specificity to other targets.
Quantitative Data Summary
| Compound Class | Target | Key Structural Feature | Activity ( | Ref |
| 3-Amido-3-aryl-piperidine | GlyT1 | Gem-disubstituted C3 (Aryl/Amide) | 140 nM | [1] |
| Isoxazolo-pyrimidine | TLR7 | 3-Acetamidopiperidine at C4 | 21.4 μM | [2] |
| Quinolone Derivative | Bacteria | 7-(3-acetamidopiperidin-1-yl) | MIC comparable to Ofloxacin | [3] |
| Peptidomimetic | IdeS Protease | Piperidine replacing Glycine | [4] |
References
-
Pinard, E., et al. (2014). "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors."[3][4][5] ACS Medicinal Chemistry Letters. Link
-
Kovač, U., et al. (2024).[1][2][6] "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega. Link
-
Irikura, T., et al. (1991). "Novel quinolonecarboxylic acid derivatives." U.S. Patent 5,051,509. Link
-
Olsen, J. G., et al. (2011). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine." BenchChem Technical Guides. Link
Sources
- 1. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Methodological & Application
Application Note: Optimized Amide Coupling Conditions for Cyclohex-3-ene-1-carboxylic Acid and Piperidines
Executive Summary
This application note details optimized protocols for the amide coupling of cyclohex-3-ene-1-carboxylic acid with piperidine and its derivatives. This specific transformation is a frequent bottleneck in the synthesis of viral neuraminidase inhibitors (e.g., Oseltamivir analogs) and CNS-active agents.
While the formation of an amide bond is chemically fundamental, the specific combination of a cyclic secondary amine (piperidine) and a
-
Steric Hindrance: Secondary amines are less nucleophilic than primary amines, often requiring highly active coupling agents.
-
Alkene Integrity: The isolated double bond at the 3-position is susceptible to migration to the thermodynamically favored conjugated position (1-position) under harsh acidic or thermal conditions.
-
Scalability: Methods suitable for medicinal chemistry (mg scale) often fail or become cost-prohibitive upon scale-up (kg scale).
This guide presents three validated protocols: T3P® (Propylphosphonic Anhydride) for scalable, high-purity synthesis; HATU for high-throughput library generation; and Acid Chloride activation for commodity-scale production.
Strategic Reagent Selection
The choice of coupling reagent dictates the workup strategy and impurity profile. The following table summarizes the decision matrix for this specific substrate pair.
| Feature | Method A: T3P® | Method B: HATU | Method C: Acid Chloride |
| Primary Use Case | Process Development & Scale-up (>10g) | Discovery Chemistry / Libraries (<1g) | Commodity / Bulk Manufacturing |
| Coupling Efficiency | High (Slow kinetics, clean profile) | Very High (Fast kinetics) | High (Requires dry conditions) |
| Epimerization Risk | Lowest | Low (with base control) | Moderate (High risk if overheated) |
| Workup | Aqueous Extraction (Water soluble byproducts) | Chromatography often required | Distillation or Crystallization |
| Atom Economy | Moderate | Poor (High MW byproducts) | High |
| Cost | Moderate | High | Low |
Decision Logic for Researchers
The following decision tree illustrates the logical flow for selecting the appropriate protocol based on project constraints.
Detailed Experimental Protocols
Protocol A: T3P® Coupling (The "Gold Standard" for Purity)
Rationale: T3P (Propylphosphonic anhydride) is preferred for this reaction because its byproducts (propylphosphonic acid) are water-soluble. This allows for the isolation of the amide product simply by washing the organic layer, often eliminating the need for column chromatography. It is mild and preserves the position of the alkene.
Reagents:
-
Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)
-
Piperidine derivative (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 - 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the piperidine (1.1 equiv) in EtOAc (5–10 volumes relative to acid mass).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Note: Piperidine salts may precipitate initially; this is normal.
-
Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours.
-
Workup (The "T3P Advantage"):
-
Quench the reaction by adding water (5 volumes).
-
Separate the layers.
-
Wash the organic layer sequentially with:
-
0.5 M HCl (2x) – Removes unreacted piperidine and DIPEA.
-
10% NaHCO₃ (2x) – Removes unreacted acid and phosphorus byproducts.
-
Brine (1x).
-
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Result: Typically yields >85% of high-purity amide.
Protocol B: HATU Coupling (High-Throughput / Discovery)
Rationale: For medicinal chemistry where yield is paramount and cost is secondary, HATU is the most robust reagent. It activates the acid rapidly via the OAt ester, ensuring coupling even with sterically hindered 2-substituted piperidines.
Reagents:
-
Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)
-
Piperidine derivative (1.0 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv) at room temperature. Stir for 5–10 minutes. The solution typically turns yellow/orange.
-
Addition: Add the piperidine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at room temperature for 1–4 hours.
-
Checkpoint: LCMS should show complete conversion of the activated ester to the amide.
-
-
Workup:
-
Dilute with EtOAc (10 volumes).
-
Wash with saturated NH₄Cl or 1M HCl (to remove DIPEA and unreacted amine). Caution: If your product contains a basic nitrogen, avoid strong acid washes.
-
Wash with saturated LiCl solution (3x) – Critical step to remove DMF from the organic layer.
-
Wash with NaHCO₃ and Brine.[2]
-
-
Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). HATU byproducts (tetramethylurea) are water-soluble but traces often remain without chromatography.
Protocol C: Acid Chloride Activation (Cost-Effective / Bulk)
Rationale: For multi-kilogram synthesis, reagents like HATU are too expensive. Converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) is highly economical.
Reagents:
-
Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.2 – 1.5 equiv)
-
Catalytic DMF (1-2 drops)
-
Piperidine (1.1 equiv)
-
Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions)
-
Solvent: DCM or Toluene
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Dissolve the acid in DCM or Toluene. Add catalytic DMF.
-
Add SOCl₂ dropwise at room temperature.
-
Heat to reflux (40–80 °C) for 1–2 hours until gas evolution (HCl/SO₂) ceases.
-
Critical Step: Concentrate the mixture to dryness (or azeotrope with toluene) to remove excess SOCl₂. This prevents side reactions with the amine.[3]
-
-
Coupling:
-
Redissolve the crude acid chloride in DCM.
-
Cool to 0 °C.
-
Add a mixture of Piperidine (1.1 equiv) and TEA (1.5 equiv) slowly.
-
-
Workup:
-
Wash with water, 1M HCl, and NaHCO₃.
-
Concentrate to yield the crude amide.
-
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low Conversion | Steric hindrance (e.g., 2,6-dimethylpiperidine) | Switch to Protocol C (Acid Chloride) or use PyBOP with heating. |
| Epimerization | Over-activation or high base concentration | Use T3P (Protocol A) and keep temperature < 0 °C during addition. Reduce base to 2.0 equiv. |
| Alkene Isomerization | Acidic conditions or high heat | Avoid prolonged reflux in Protocol C. Ensure T3P reaction is not left acidic (maintain basic pH with DIPEA). |
| Emulsions | Amphiphilic nature of the amide | Use 2-MeTHF instead of EtOAc. Filter the biphasic mixture through Celite if solids are present. |
References
-
T3P Application & Scalability
-
HATU Protocols
-
General Amide Coupling Reviews
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link
-
- Cyclohexene Chemistry: Detailed reactivity data derived from standard organic synthesis texts regarding -unsatur
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all reagents, particularly Thionyl Chloride and Piperidine, before use.
Sources
Functionalization of the primary amine in 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
Part 1: Strategic Analysis & Core Directive
The Scaffold & The Challenge
The molecule 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine represents a high-value bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and library synthesis. Its structure contains two distinct reactive centers and a latent instability:
-
Primary Amine (C3-Piperidine): The nucleophilic "handle" for functionalization.
-
Isolated Alkene (Cyclohex-3-ene): A structural element that must be preserved.
-
Stereochemical & Regio-Integrity: The C1 position of the cyclohexene ring is stereogenic and susceptible to thermodynamic equilibration.
The Core Challenge: The primary amine must be functionalized (acylated, alkylated, etc.) without:
-
Reducing the alkene: Common hydrogenation conditions (
, Pd/C) will destroy the double bond. -
Isomerizing the alkene: Strong bases or high temperatures can drive the migration of the double bond from the kinetic position (3-ene) to the thermodynamically favored conjugated position (
-unsaturated, 1-ene). -
Epimerizing the chiral centers: The C1-carbonyl linkage is susceptible to enolization-mediated racemization under harsh basic conditions.
Chemoselectivity Matrix
| Transformation | Standard Reagent | Risk to Scaffold | Recommended Protocol |
| Amide Coupling | HATU / DIPEA | Low (if Temp < 40°C) | Protocol A: Standard HATU/DIPEA at 0°C → RT. |
| Reductive Amination | Critical (Alkene Reduction) | Protocol B: Hydride transfer (STAB) in DCE. | |
| Sulfonylation | Low | Protocol C: Mild base (DIPEA/Pyridine) at 0°C. | |
| Urea Formation | Isocyanates | Low | Protocol D: Direct addition in DCM. |
| Deprotection (if needed) | Acid (TFA/HCl) | Low (Alkene stable to dilute acid) | Avoid strong Lewis acids that promote cation-ene cyclization. |
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Acylation)
Objective: Form an amide bond at the primary amine without isomerizing the cyclohexene double bond.
Mechanism: Standard peptide coupling reagents (HATU, EDC) are preferred over acid chlorides to avoid generating strong mineral acids (HCl) or requiring excess strong base, both of which risk isomerizing the alkene to the conjugated form.
Materials:
-
Substrate: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (1.0 equiv).
-
Carboxylic Acid:
(1.1 equiv). -
Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes. Note: Pre-activation ensures rapid coupling.
-
Addition: Add the amine scaffold (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Critical Control:Do NOT heat above 40°C. Thermal energy can promote double bond migration to the conjugated position (1-ene).
-
-
Work-up: Dilute with EtOAc. Wash sequentially with sat.
(2x), water (1x), and brine (1x). -
Validation: Dry over
and concentrate. Analyze by LCMS.-
Pass Criteria: Molecular ion
. -
Fail Criteria: Presence of isomeric peaks in HPLC (indicates bond migration).
-
Protocol B: Alkene-Preserving Reductive Amination
Objective: Alkylate the primary amine while strictly preserving the C=C double bond.
Expert Insight:
Never use catalytic hydrogenation (
Materials:
-
Substrate: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (1.0 equiv).
-
Aldehyde/Ketone:
or (1.1–1.2 equiv). -
Reductant: Sodium Triacetoxyborohydride (STAB,
) (1.5 equiv). -
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid MeOH if using STAB to prevent rapid solvolysis of the reagent.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M). Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes.
-
Why? Allows the equilibrium to favor the imine/iminium species before reduction.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.
-
Quench: Quench the reaction by adding sat. aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3x). Dry combined organics over
. -
Validation (Self-Validating Step):
-
Check LCMS for Mass
. -
Crucial Check: Look for
. If you see M+2/M+3, you have reduced the alkene (unlikely with STAB, but possible with stronger reductants like in protic solvents with active catalysts).
-
Protocol C: Urea & Sulfonamide Synthesis
Objective: High-yield derivatization under non-acidic conditions.
Procedure (Urea):
-
Dissolve amine (1.0 equiv) in DCM at 0°C.
-
Add Isocyanate
(1.1 equiv). -
Add mild base (Et3N, 0.5 equiv) only if the amine salt is used; otherwise, no base is needed.
-
Stir 0°C → RT for 1 hour.
-
Result: Quantitative conversion is typical. The alkene remains untouched.
Procedure (Sulfonamide):
-
Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.
-
Slowly add Sulfonyl Chloride
(1.1 equiv). -
Stir at RT for 2 hours.
-
Note: Ensure the reaction remains basic to neutralize HCl generated, preventing acid-catalyzed isomerization.
Part 3: Visualization & Logic Flows
Functionalization Decision Tree
This diagram guides the researcher through the selection of the correct protocol based on the desired modification, highlighting "Kill Zones" (conditions that destroy the scaffold).
Caption: Decision matrix for functionalizing the primary amine while preserving the cyclohexene moiety. Note the critical divergence in reductive amination reagents.
Isomerization Risk Mechanism
Understanding why the scaffold is sensitive is crucial for troubleshooting.
Caption: The thermodynamic drive to form the conjugated
Part 4: References & Authority
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Core Reference for Protocol B: Establishes STAB as the gold standard for alkene tolerance.
-
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link
-
Core Reference for Protocol A: Review of HATU/EDC conditions.
-
-
Birch, A. J., & Dastur, K. P. "Reductions of conjugated dienes and related systems." Journal of the Chemical Society, Perkin Transactions 1, 1973.
-
Mechanistic background on the stability of isolated vs. conjugated dienes/alkenes.
-
-
Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
-
Authoritative source confirming H2/Pd-C reduces unhindered cyclohexenes.
-
Application Note: High-Throughput Library Preparation using the 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine Scaffold
Introduction: Escaping Flatland
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. This application note details the preparation and diversification of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine , a high-Fsp³ scaffold that combines a flexible piperidine core with a reactive cyclohexene "warhead" or hydrophobic cap.
Why This Scaffold?
-
High Fsp³ Character: Unlike biaryl systems, this scaffold possesses significant three-dimensionality, improving solubility and metabolic stability (Lovering et al., 2009).
-
Bifunctional Design:
-
Primary Handle (Amine): The C3-amine on the piperidine ring serves as the primary vector for diversity (amides, ureas, sulfonamides).
-
Secondary Handle (Alkene): The cyclohexene ring provides a "latent" functional group. It can remain as a hydrophobic interactor or undergo late-stage oxidation (epoxidation/dihydroxylation) to introduce polarity.
-
Scaffold Synthesis & Validation
Before library generation, the core scaffold must be synthesized in bulk with high purity (>98%).
Reaction Scheme
Reagents: 3-Cyclohexene-1-carboxylic acid (1 ), tert-butyl piperidin-3-ylcarbamate (2 ). Product: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (4 ).
Figure 1: Critical path for the bulk preparation of the amine scaffold.
Detailed Protocol (Bulk Scale: 10 g)
-
Coupling:
-
Dissolve 3-cyclohexene-1-carboxylic acid (1.0 equiv, 5.0 g) and HATU (1.1 equiv) in DMF (50 mL). Stir for 10 min at 0°C.
-
Add DIPEA (3.0 equiv) followed by 3-(Boc-amino)piperidine (1.0 equiv).
-
Allow to warm to RT and stir for 4 hours.
-
QC Check: LCMS should show complete conversion to Intermediate 3 (M+H approx. 309 Da).
-
-
Deprotection:
-
Isolate Intermediate 3 via standard extraction (EtOAc/LiCl wash).
-
Dissolve in minimal DCM and add 4M HCl in Dioxane (10 equiv). Stir 2 hours.
-
Concentrate in vacuo to yield the HCl salt.
-
-
Free Basing (Critical for Library Efficiency):
-
Pass the salt solution (in MeOH) through a SiliaBond® SCX-2 cartridge (or equivalent cation exchanger).
-
Wash with MeOH (removes non-basic impurities).
-
Elute scaffold 4 with 2M NH₃ in MeOH.
-
Concentrate to yield the free amine oil.
-
Library Preparation: Parallel Synthesis Protocols
This section outlines the generation of a 96-member library using solution-phase synthesis with scavenger resin workup . This method avoids liquid-liquid extraction, making it automation-friendly.
Strategy: Divergent Synthesis
The library is split into three sub-libraries based on the electrophile class reacting with the C3-amine:
-
Sub-library A: Amides (Acid Chlorides)
-
Sub-library B: Sulfonamides (Sulfonyl Chlorides)
-
Sub-library C: Ureas (Isocyanates)
Data Summary: Reaction Stoichiometry
| Component | Equivalents | Role | Notes |
| Scaffold (4) | 1.0 | Nucleophile | 0.1 mmol per well |
| Electrophile | 1.5 | Diversity Element | Acid Cl, Sulfonyl Cl, or Isocyanate |
| Base (DIPEA/TEA) | 2.0 | Acid Scavenger | Not needed for Isocyanates |
| PS-Trisamine | 3.0 (relative to excess electrophile) | Scavenger Resin | Quenches excess electrophile |
| PS-Isocyanate | 2.0 (relative to excess amine) | Scavenger Resin | Removes unreacted scaffold (if any) |
Protocol: 96-Well Block Format
Step 1: Reaction Assembly
-
Prepare a stock solution of Scaffold 4 (0.2 M in anhydrous DCM).
-
Dispense 500 µL (0.1 mmol) into each well of a 96-well deep-well polypropylene plate.
-
Add Base (DIPEA, 35 µL, 0.2 mmol) to Amide/Sulfonamide wells only.
-
Add Electrophile (0.15 mmol) as a solution in DCM (200 µL) to respective wells.
-
Seal plate and shake at RT for 16 hours.
Step 2: Scavenging (Purification)
Why this works: We used excess electrophile to drive the reaction to completion. Now we must remove the excess electrophile without aqueous wash.
-
Add PS-Trisamine resin (approx. 100 mg, loading ~3-4 mmol/g) to every well.
-
Shake vigorously for 4 hours.
-
(Optional) If scaffold conversion <100%, add PS-Isocyanate resin to scavenge unreacted scaffold.
Step 3: Isolation
-
Filter the reaction mixtures through a fritted 96-well filter plate into a pre-weighed collection plate.
-
Wash resin cake with DCM (2 x 200 µL).
-
Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
Advanced Diversification: The "Cyclohexene" Handle
Most libraries stop at the amine. However, the cyclohexene ring allows for "Library-on-Library" expansion.
Protocol: Epoxidation (Post-Library Modification) To increase polarity and Fsp³ count further, the alkene can be oxidized to an epoxide.
-
Select "Hit" compounds from the Amide library.
-
Dissolve in DCM. Add mCPBA (1.2 equiv) at 0°C.
-
Stir 2 hours at RT.
-
Quench with dilute Na₂S₂O₃.
-
Result: A mixture of diastereomeric epoxides (usually separable by Prep-HPLC), offering new H-bond acceptors.
Quality Control & Logic Flow
The following diagram illustrates the decision logic for library production and QC.
Figure 2: Workflow logic for parallel synthesis and quality control.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Galloway, W. R., et al. (2010). Application of diversity-oriented synthesis to chemical biology and drug discovery. Nature Communications, 1, 80. Link
-
Bhattacharya, A., et al. (2020). Fsp3: A new parameter for drug-likeness.[5] Drug Discovery Today, 25(10), 1839-1845.[5] Link
-
Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles. Journal of Organic Chemistry, 64(8), 2985–2987. Link
Sources
Troubleshooting & Optimization
Preventing racemization of chiral 3-aminopiperidine derivatives during acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in synthetic chemistry: the prevention of racemization of chiral 3-aminopiperidine derivatives during acylation reactions. Maintaining the stereochemical integrity of these valuable building blocks is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).
The Challenge: Understanding the Root Cause of Racemization
Chiral 3-aminopiperidines are crucial synthons in modern drug discovery. However, their stereocenter at the C3 position is susceptible to racemization (or more accurately, epimerization) during acylation. This loss of stereochemical purity occurs because the proton on the C2 carbon, alpha to the piperidine nitrogen, is labile. In the presence of a base, this proton can be abstracted to form a planar, achiral enamine intermediate. Subsequent reprotonation can occur from either face of the enamine, leading to a mixture of enantiomers and compromising the chiral integrity of your material.[1]
The primary factors that influence the rate of this undesirable side reaction are the choice of base, reaction temperature, solvent, and the nature of the acylating agent. This guide will equip you with the knowledge to control these variables effectively.
Visualizing the Mechanism of Racemization
The following diagram illustrates the base-catalyzed pathway that leads to the loss of stereochemical integrity.
Caption: Base-catalyzed racemization of a 3-aminopiperidine derivative.
Frequently Asked Questions (FAQs)
Q1: My chiral HPLC shows two peaks after acylating my (R)-3-aminopiperidine derivative. What happened? A: You are likely observing diastereomers, which indicates that your starting material has epimerized at the C3 position during the reaction. The acylation conditions, particularly the base and temperature, have likely caused the formation of an achiral enamine intermediate, leading to a loss of stereochemical control.
Q2: Are certain bases more likely to cause racemization than others? A: Absolutely. The choice of base is critical. Strong, sterically unhindered bases like triethylamine (TEA) are more likely to cause racemization because they can easily abstract the alpha-proton at C2.[2] Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred as their bulkiness disfavors the proton abstraction that initiates racemization.[2][3]
Q3: How does reaction temperature affect chiral integrity? A: Higher reaction temperatures provide more energy to overcome the activation barrier for proton abstraction, thereby accelerating the rate of racemization.[4] Performing the acylation at lower temperatures (e.g., 0 °C to -20 °C) is one of the most effective strategies to suppress this side reaction.
Q4: Can the type of acylating agent influence racemization? A: Yes. Highly reactive acylating agents, such as acyl chlorides, can lead to vigorous reactions, often requiring careful temperature control and slow addition to mitigate side reactions, including racemization. In contrast, using a carboxylic acid activated by a peptide coupling reagent often provides a milder, more controlled reaction that can significantly reduce the risk of epimerization, especially when used with racemization-suppressing additives.[4][5][6]
Q5: What are Schotten-Baumann conditions and are they suitable for this purpose? A: Schotten-Baumann conditions typically refer to an acylation reaction performed in a biphasic system, often with an organic solvent and an aqueous base (like NaOH or NaHCO₃).[7][8][9] This method can be very effective for preventing racemization. The amine is primarily in the organic phase, while the base is in the aqueous phase. This setup maintains a low concentration of base in the organic layer, which minimizes the rate of proton abstraction while still effectively neutralizing the acid byproduct (e.g., HCl) generated during the reaction.[8]
Troubleshooting Guide
This section addresses common problems encountered during the acylation of chiral 3-aminopiperidine derivatives and provides actionable solutions.
Caption: A workflow for diagnosing the cause of racemization.
Problem: Significant racemization (>5%) is detected by chiral HPLC/SFC analysis.
Potential Cause 1: Inappropriate Base Selection The basicity and steric hindrance of the base used are paramount.[2] Stronger, less hindered bases will accelerate racemization.
Solution:
-
Switch to a Sterically Hindered Base: Replace bases like triethylamine (pKa of protonated form ≈ 10.7) with N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.7) or 2,4,6-collidine (pKa ≈ 7.4). While DIPEA has similar basicity to TEA, its steric bulk significantly reduces its ability to deprotonate the C2 position.[3]
-
Optimize Base Equivalents: Use the minimum amount of base necessary to neutralize the acid byproduct and drive the reaction to completion, typically 1.1 to 1.5 equivalents. Excess base increases the risk of epimerization.
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | High | Moderate to Low |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low |
Potential Cause 2: Elevated Reaction Temperature Acylation reactions are often exothermic. Allowing the reaction to proceed at room temperature or higher without cooling can significantly increase the rate of racemization.
Solution:
-
Implement Temperature Control: Perform the reaction at a reduced temperature. Start by cooling the solution of the amine and base to 0 °C in an ice bath before slowly adding the acylating agent. For particularly sensitive substrates, temperatures of -15 °C or lower may be necessary.
-
Control Reagent Addition: Add the acylating agent (e.g., acyl chloride or activated acid solution) dropwise via a syringe pump or dropping funnel to control the reaction exotherm and maintain a low internal temperature.
Potential Cause 3: Harsh Acylation Method The direct use of highly reactive acyl chlorides with a strong organic base in a single phase is a common but potentially problematic method. An alternative is to use modern peptide coupling reagents which are designed for forming amide bonds under mild conditions with minimal racemization.
Solution:
-
Use Peptide Coupling Reagents: Employ a coupling reagent such as HATU, HBTU, or T3P. These reagents activate the carboxylic acid in situ to form an active ester that is less prone to causing racemization.[4][5]
-
Incorporate Additives: Always use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][10] These additives form active esters that are highly reactive towards the amine but have a lower propensity for racemization.[4]
-
Consider Milder Reagents: For extremely sensitive substrates, consider using a reagent specifically known for its low racemization potential, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).
Recommended Experimental Protocols
Here are three starting protocols designed to minimize racemization. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Acylation using HATU Coupling Reagent
This method is highly effective for sensitive substrates and provides excellent control over the reaction.
Materials:
-
Chiral 3-aminopiperidine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF or DCM as solvent
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) in anhydrous DMF.
-
Cool both solutions to 0 °C using an ice bath.
-
Add the amine solution to the activated acid mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup and purification.
Protocol 2: Low-Temperature Acylation with Acyl Chloride
This classic method can be effective if temperature and addition rates are strictly controlled.
Materials:
-
Chiral 3-aminopiperidine derivative (1.0 eq)
-
Acyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous DCM as solvent
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to -15 °C using a dry ice/acetonitrile bath.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution to the cooled amine solution dropwise over 30-60 minutes, maintaining the internal temperature below -10 °C.
-
Stir the reaction at -15 °C for 1-2 hours.
-
Allow the reaction to slowly warm to 0 °C and hold for an additional hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and perform a standard aqueous workup and purification.
Protocol 3: Acylation under Schotten-Baumann Conditions
This biphasic protocol is excellent for neutralizing the acid byproduct without exposing the substrate to high concentrations of base in the organic phase.[7][8]
Materials:
-
Chiral 3-aminopiperidine derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)
-
DCM or Diethyl Ether as the organic solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) in DCM.
-
In a separate vessel, prepare a solution of NaHCO₃ (3.0 eq) in water.
-
Add the aqueous base solution to the organic solution of the amine.
-
Cool the biphasic mixture to 0 °C with vigorous stirring to ensure good mixing between the phases.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS (sampling from the organic layer).
-
Upon completion, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude product for purification.
By carefully selecting the reaction conditions based on the principles outlined in this guide, researchers can confidently perform acylation reactions on chiral 3-aminopiperidine derivatives while preserving their invaluable stereochemical integrity.
References
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.Organic & Biomolecular Chemistry (RSC Publishing).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.Journal of the American Chemical Society.
- Schotten–Baumann reaction.Grokipedia.
- Schotten-Baumann Reaction.Organic Chemistry Portal.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.Benchchem.
- Optimizing Peptide Coupling: Key Techniques.Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.
- Coupling Reagents.AAPPTEC - Peptides.
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]
-
Chemistry Schotten Baumann Reaction. Sathee NEET. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur. Available at: [Link]
-
7.4 Racemization Assays. Thieme Chemistry. Available at: [Link]
-
Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. hepatochem.com [hepatochem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 10. peptide.com [peptide.com]
Technical Support Center: Solubility Optimization for Cyclohexene-Carbonyl Piperidines
Status: Operational Ticket ID: SOL-CYC-PIP-001 Assigned Specialist: Senior Application Scientist Last Updated: February 21, 2026[1]
Executive Summary
Cyclohexene-carbonyl piperidines present a distinct solubility challenge due to the juxtaposition of a lipophilic cyclohexene ring and a rigid piperidine scaffold.[1] While piperidines are typically basic, the "carbonyl" linker often implies an amide bond , which neutralizes the nitrogen's basicity, rendering standard pH manipulation ineffective.
This guide provides a systematic troubleshooting workflow to solubilize these compounds for biological assays and formulation, moving from structural diagnosis to advanced excipient strategies.
Module 1: Triage & Structural Diagnosis
Before attempting solubilization, you must define the chemical nature of the nitrogen atom. This is the most common point of failure.
The "Amide Trap"
-
Scenario A (Amide Linkage): If the carbonyl is directly attached to the piperidine nitrogen (
), the lone pair on the nitrogen is delocalized into the carbonyl. The molecule is neutral . Adding acid (lowering pH) will NOT improve solubility and may hydrolyze the compound. -
Scenario B (Ketone/Linker): If the carbonyl is attached to a carbon on the piperidine ring, leaving the nitrogen free (
), the molecule is a base ( ).[1] Salt formation (e.g., HCl, Tartrate) is the primary strategy.
Diagnostic Workflow
Use the following decision tree to select your solubilization strategy.
Figure 1: Decision matrix for selecting a solubilization strategy based on the electronic environment of the piperidine nitrogen.
Module 2: The "Solvent Spike" Method (Co-solvents)
For neutral amides (Scenario A), co-solvents are the first line of defense. However, biological assays have strict tolerance limits.
The Problem: Precipitation upon Dilution
Researchers often dissolve the compound in 100% DMSO and spike it into water. The sudden change in dielectric constant causes the hydrophobic cyclohexene ring to aggregate immediately, often forming "oily" micro-droplets that are invisible to the naked eye but crash out of solution.
Protocol: Stepwise Dilution
Instead of a direct spike, use an intermediate dilution step:
-
Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).
-
Final: Dilute the Intermediate into the aqueous buffer.
-
Why? PEG acts as a bridge, preventing the "shock" precipitation of the lipophilic scaffold [1].
-
Reference Table: Solvent Tolerance Limits
Ensure your final concentration does not exceed these limits for cell-based assays [2][3].
| Solvent | Max Final Conc.[2] (Cell Culture) | Mechanism of Toxicity | Notes |
| DMSO | 0.1% - 0.5% | Membrane permeabilization | >1% induces apoptosis in HeLa/MCF-7.[1] |
| Ethanol | < 0.1% | Protein denaturation | High volatility affects concentration stability. |
| PEG-400 | 1.0% - 5.0% | Osmotic stress | Safer than DMSO; good for lipophilic amides.[1] |
| Tween-80 | < 0.05% | Membrane lysis | Can sequester drug in micelles, reducing free concentration.[1] |
Module 3: Advanced Formulation (Cyclodextrins)
If co-solvents fail or are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for cyclohexene-piperidine scaffolds.[1]
The Science
The cyclohexene ring fits snugly into the hydrophobic cavity of β-Cyclodextrin. The outer hydroxyl groups of the CD maintain water solubility. This forms a 1:1 inclusion complex, shielding the hydrophobic drug from the aqueous environment [4].
Protocol: Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]
-
Addition: Add excess solid drug to the vehicle.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter.
-
Quantification: Analyze filtrate by UV/HPLC.
Figure 2: Equilibrium dynamics of drug-cyclodextrin inclusion.[1] The stability constant (K) determines the ratio of complexed vs. free drug.
Module 4: Thermodynamic Solubility Protocol (Shake-Flask)
Do not rely on "kinetic solubility" (DMSO precipitation) for these compounds, as they often form supersaturated solutions that crash out later. Use the Shake-Flask Method for accurate data [5][6].
Step-by-Step Methodology
-
Preparation:
-
Weigh ~2-5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Critical: Ensure undissolved solid remains visible. If it dissolves completely, add more solid.
-
-
Incubation:
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter using a saturated filter (discard first 200 µL of filtrate to avoid filter adsorption).
-
-
Analysis:
Frequently Asked Questions (FAQ)
Q: My compound "oils out" instead of forming a precipitate. What is happening? A: This is common for cyclohexene derivatives with low melting points.[1] The compound is undergoing Liquid-Liquid Phase Separation (LLPS).[1]
-
Fix: Do not filter "oily" dispersions; they will clog immediately. Switch to the Cyclodextrin protocol (Module 3), as the inclusion complex prevents oil droplet formation.
Q: Can I use HCl to dissolve my amide-linked piperidine? A: No. As detailed in Module 1, the amide nitrogen is not basic.[1] Adding strong acid (pH < 2) may hydrolyze the amide bond, destroying your compound and creating a false "soluble" signal (which is actually the cleavage product).
Q: Why does my compound precipitate in cell media but not in PBS? A: Cell media (DMEM/RPMI) contains salts and proteins. The "Salting Out" effect reduces the solubility of lipophilic organics. Furthermore, serum proteins (albumin) may bind the drug, altering its apparent solubility. Always measure solubility in the exact media used for the assay.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6] DMSO Tolerance and Co-solvent Strategies. Available from: [Link][1]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[7] Cytotechnology, 65(5), 887–894. Available from: [Link]
-
Galvao, J., et al. (2014). Guidelines for the screening of drug chemical libraries. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility Assay. Available from: [Link]
-
U.S. EPA Product Properties Test Guidelines. OPPTS 830.7840: Water Solubility (Shake Flask Method). Available from: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Figure 19: [DMSO tolerance. HeLa cells seeded...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Separation of rotamers in N-acylated piperidine NMR spectra
Technical Support Ticket #882: "Broad or Split Signals in N-Acylated Piperidine Spectra"
Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Severity: High (Impacting Structural Assignment & Purity Data)
Executive Summary: The "Amide" Problem
You are likely observing "doubling" of signals, broad "humps" in the baseline, or fractional integration values (e.g., 0.6H and 0.4H) in your N-acyl piperidine scaffold.
The Root Cause: This is rarely a purity issue. It is a conformational dynamics issue. The C-N amide bond possesses partial double-bond character (
In piperidines, this is compounded by steric strain (A[1,3] strain) between the N-acyl group and the equatorial protons at the
Diagnostic Module: Impurity or Rotamer?
User Question: "How do I prove these extra peaks aren't impurities without wasting sample?"
Before heating your sample, use this non-destructive diagnostic workflow.
Protocol A: The Integration & Pattern Check
-
Summation Test: Select a distinct proton (e.g., the aromatic proton on the acyl group or the piperidine
-proton). Integrate the "major" peak and the "minor" shadow peak.-
Pass Criteria: The sum should equal exactly 1.0H (or the expected integer).
-
-
Pattern Replication: Rotamers affect the entire molecule, but the effect decays with distance from the amide bond.
-
Observation: Signals closest to the nitrogen (piperidine C2/C6) show the widest split (
is large). Distant protons may appear as single sharp peaks (fast exchange limit due to small ).
-
Protocol B: The "D2O Shake" (False Positive Check)
-
Action: Add 2 drops of
to the tube and shake. -
Logic: If the extra peaks disappear, they were exchangeable protons (OH/NH), not rotamers. Note: Piperidine ring protons are non-exchangeable, so this rules out external contaminants.
Protocol C: The 1D-EXSY / NOE Difference (The Smoking Gun)
-
Theory: If Peak A and Peak B are rotamers, they are chemically exchanging.[2][3][4][5] Saturating Peak A will transfer saturation to Peak B.
-
Step-by-Step:
-
Run a standard 1H spectrum.
-
Set up a 1D Selective NOE (or 1D EXSY) experiment.
-
Irradiate the "minor" rotamer peak for 2–3 seconds.
-
Result: If the "major" peak decreases in intensity (negative phasing in difference spectrum), it is a rotamer. If it remains unchanged, it is an impurity.
-
Diagnostic Workflow Diagram
Figure 1: Decision tree for distinguishing N-acyl rotamers from chemical impurities using standard NMR techniques.
Resolution Module: Variable Temperature (VT) NMR
User Question: "I need a clean spectrum for publication. How do I fix this?"
The most effective solution is to shift the exchange regime from "intermediate" (messy) to "fast" (sharp average) by adding energy (heat).
Protocol D: High-Temperature Coalescence
Safety Warning: Ensure your solvent's boiling point is at least 10°C higher than your target temperature. Secure the spinner cap tightly.
| Solvent | Boiling Point (°C) | Max Rec.[6] VT Temp (°C) | Suitability |
| CDCl3 | 61 | 50 | Poor (often insufficient to reach coalescence) |
| DMSO-d6 | 189 | 100-120 | Excellent (High BP, polar nature often lowers barrier) |
| Toluene-d8 | 110 | 90 | Good (For non-polar samples, distinct solvent effects) |
| D2O | 100 | 80 | Fair (Limited range, H-bonding complicates barrier) |
Experimental Steps:
-
Solvent Swap: Dissolve sample in DMSO-d6 (preferred).
-
Ambient Scan: Acquire a spectrum at 25°C (298 K).
-
Stepwise Heating: Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
-
Wait Time: Allow 5-10 minutes for thermal equilibration at each step to avoid shimming artifacts.
-
-
Coalescence (
): Identify the temperature where the two peaks merge into a single flat-topped peak. -
Fast Exchange: Heat 10-20 K past coalescence to sharpen the signal into a singlet.
Protocol E: Low-Temperature (Freeze-Out)
Use this if the sample is thermally unstable.
-
Use CD2Cl2 (Dichloromethane-d2) or THF-d8 .
-
Cool to -40°C or -60°C.
-
Result: The rotation slows significantly. You will see two distinct, sharp sets of signals (e.g., a 60:40 ratio). You can characterize both conformers independently.
VT-NMR Workflow Diagram
Figure 2: Thermal progression of N-acyl piperidine spectra. As temperature rises, the exchange rate (k) exceeds the chemical shift difference (
Advanced Analysis: Calculating the Barrier
User Question: "Reviewer 2 wants to know the rotational energy barrier. How do I calculate it?"
You can calculate the Gibbs Free Energy of activation (
The Equation:
Inputs Required:
- (Kelvin): The exact temperature where the valley between peaks disappears.
- (Hz): The distance between the two rotamer peaks (in Hz, not ppm) measured at a temperature well below coalescence (slow exchange limit).
Typical Values for N-Acyl Piperidines:
- : 14 – 18 kcal/mol.
-
If your value is >22 kcal/mol, check for other steric hindrances (e.g., ortho-substitution on the acyl ring).
FAQ: Solvent & Field Strength Effects
Q: Will moving to a higher field magnet (e.g., 300 MHz
-
Reason: The condition for coalescence depends on the frequency separation in Hz (
). At 800 MHz, (in Hz) is much larger than at 300 MHz. -
Consequence: You need a faster exchange rate to coalesce peaks at 800 MHz. This means you must heat the sample to a higher temperature to achieve the same clean singlet you would see at 300 MHz.
-
Recommendation: For coalescence studies, lower field instruments are often more forgiving. For "freeze-out" (separate peaks), high field is better.
Q: Can changing solvents fix the rotation without heat? A: Sometimes.
-
Non-polar (Toluene): Encourages intramolecular H-bonding (if available) or clustering, which might lock a specific conformation.
-
Polar Aprotic (DMSO/DMF): Disrupts solute-solute aggregation. However, DMSO often raises the barrier slightly due to ground-state stabilization of the polar amide resonance structure, requiring higher temps to coalesce.
References
-
Mechanisms of Amide Rotation: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
-
Diagnostic Methods (EXSY): Hu, H., et al. (2020).[2] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24621–24627. Link
-
Piperazine/Piperidine Specifics: Witek, K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9, 21520-21529. Link
-
Variable Temperature Teaching: Morsch, L. A., & Deak, L. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1466–1469. Link
Sources
- 1. mr.copernicus.org [mr.copernicus.org]
- 2. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclohexenyl-Piperidine Amides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of molecular scaffolds, the cyclohexenyl-piperidine amide moiety represents a recurring motif in a diverse range of biologically active compounds. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometric analysis is not merely an academic exercise; it is a critical step in their identification, characterization, and quality control.
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of fragmentation rules. It delves into the causal relationships that govern the bond cleavages within cyclohexenyl-piperidine amides, offering a comparative analysis grounded in experimental data and established mechanistic principles. We will dissect the fragmentation patterns, compare them with relevant alternatives, and provide robust experimental protocols to empower researchers in their analytical endeavors.
The Energetic Dance of Fragmentation: Key Pathways Unveiled
The fragmentation of cyclohexenyl-piperidine amides in a mass spectrometer, whether by electron ionization (EI) or electrospray ionization (ESI), is a complex interplay between the inherent stabilities of the resulting fragments and the energetic landscape of the ionized molecule. The fragmentation is not random but is directed by the presence of the nitrogen atom in the piperidine ring, the unsaturation in the cyclohexenyl group, and the amide functionality.
The Piperidine Core: A Hub of Characteristic Cleavages
The piperidine ring is a focal point for several characteristic fragmentation pathways. Under EI-MS, the initial ionization often occurs at the nitrogen atom, leading to a radical cation. A dominant fragmentation pathway for piperidine derivatives is α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the formation of a resonance-stabilized iminium ion, which is often an abundant peak in the mass spectrum.[1] Ring fission, leading to various acyclic fragment ions, can also occur.[1]
In ESI-MS/MS, a softer ionization technique, the protonated molecule [M+H]⁺ is typically the precursor ion. Fragmentation is then initiated from this protonated species, often involving the piperidine nitrogen. Common pathways include the neutral loss of small molecules.[1][2]
The Amide Bond: A Point of Predictable Scission
Amides, when subjected to mass spectrometry, exhibit a characteristic cleavage of the amide bond (N-CO cleavage).[3] This fragmentation can result in the formation of an acylium ion and a neutral amine fragment, or a carbamoyl cation and a neutral alkene, depending on the specific structure and ionization method. For α,β-unsaturated amides, this N-CO bond cleavage is particularly favored due to the extended conjugation which stabilizes the resulting acylium cation.[3]
The Cyclohexenyl Moiety: Directing Fragmentation through Unsaturation
The presence of the double bond in the cyclohexenyl ring introduces additional fragmentation pathways. Allylic cleavage, the breaking of a bond adjacent to the double bond, can lead to the formation of stable allylic cations. Retro-Diels-Alder (RDA) reactions are also a possibility for cyclic alkenes, which would result in the cleavage of the cyclohexene ring into a diene and a dienophile.
A Tale of Three Moieties: The Fragmentation of a Cyclohexenyl-Piperidine Amide
By combining the fragmentation principles of the individual moieties, we can predict the characteristic fragmentation pattern of a cyclohexenyl-piperidine amide. Let us consider a representative structure: N-(cyclohex-1-en-1-yl)piperidine-1-carboxamide .
Expected Fragmentation Pathways under EI-MS:
-
α-Cleavage of the Piperidine Ring: Cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring can lead to the formation of a stable iminium ion.
-
N-CO Bond Cleavage: The amide bond is susceptible to cleavage, leading to the formation of a piperidine-1-carbonyl cation and a cyclohexenylamine radical, or a cyclohexenyl isocyanate and a piperidine radical.
-
Retro-Diels-Alder (RDA) Reaction of the Cyclohexenyl Ring: The cyclohexene ring can undergo an RDA reaction, leading to the loss of ethylene and the formation of a diene radical cation.
-
Fragmentation of the Cyclohexenyl Ring: Loss of alkyl radicals from the cyclohexenyl ring is also possible.
The interplay of these pathways will determine the final mass spectrum. The relative abundance of the fragment ions will depend on their stability.
Visualizing the Fragmentation Cascade
To better illustrate these complex fragmentation pathways, the following diagrams are provided in Graphviz DOT language.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing biological activity of cyclohexene vs. cyclohexane piperidine analogs
Title: Comparative Guide: Biological Activity & Stability of Cyclohexene vs. Cyclohexane Piperidine Analogs
Executive Summary: The Saturation Switch
In medicinal chemistry, the transition from a saturated cyclohexane ring to an unsaturated cyclohexene ring within a piperidine scaffold is rarely a trivial modification. It acts as a molecular "switch" that fundamentally alters three critical parameters: conformational rigidity , chemical stability , and metabolic fate .
This guide objectively compares piperidine analogs containing cyclohexane rings (e.g., Phencyclidine, Fentanyl precursors) against their cyclohexene counterparts. While often explored to lock specific receptor-binding conformations, the introduction of unsaturation frequently introduces liabilities—most notably hydrolytic instability (in enamines) and neurotoxic metabolic activation (in tetrahydropyridines).
Key Takeaway: Saturated cyclohexane rings generally offer superior metabolic stability and predictable "chair" pharmacophore positioning. Cyclohexene analogs are often relegated to reactive intermediates or specific probes, with one critical safety exception: the neurotoxic potential of the tetrahydropyridine motif.
Structural & Conformational Analysis
The biological divergence between these two classes stems from their three-dimensional geometry.
| Feature | Cyclohexane (Saturated) | Cyclohexene (Unsaturated) |
| Dominant Conformation | Chair. The most stable conformer ( | Half-Chair. The double bond forces four carbons into a plane. Increased ring strain ( |
| Pharmacophore Vector | Defined. Substituents (e.g., phenyl rings) lock into equatorial positions to minimize 1,3-diaxial interactions. | Distorted. The flattening of the ring alters the vector of attached groups, potentially reducing receptor fit. |
| Electronic Character | Inert. | Reactive. The |
Case Study A: The Safety Critical Comparison (MPPP vs. MPTP)
This comparison is the most consequential "ene vs. ane" lesson in piperidine chemistry. It demonstrates how a single double bond can convert an opioid analgesic into a potent neurotoxin.
-
The "Ane" (MPPP): 1-methyl-4-phenyl-4-propionoxypiperidine. A synthetic opioid (Prodine analog) with significant analgesic activity.[1] The saturated piperidine ring is metabolically stable against MAO-B.
-
The "Ene" (MPTP): 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. An impurity formed during MPPP synthesis (via elimination of the propionyloxy group).
-
Biological Activity: Devoid of opioid activity.
-
Toxicity: Crosses the blood-brain barrier and is converted by glial MAO-B into MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons, causing permanent Parkinsonism.
-
Mechanism of Action: The Unsaturation Trap
Case Study B: Pharmacophore Stability (PCP vs. PCP-ene)
In the class of arylcyclohexylamines (dissociative anesthetics), the saturation of the cyclohexane ring is essential for both chemical stability and receptor binding.
-
Phencyclidine (PCP): Contains a saturated cyclohexane ring.
-
Activity: High affinity NMDA receptor antagonist (
). -
Stability: Chemically stable at physiological pH.
-
-
PCP-ene (1-(1-phenylcyclohexenyl)piperidine): The elimination product (enamine).
-
Activity: Negligible in vivo activity due to instability.
-
Chemical Reality: As an enamine, this compound is hydrolytically unstable in aqueous media, reverting to the corresponding ketone (phenylcyclohexanone) and amine (piperidine). It cannot sustain the receptor residence time required for biological activity.
-
Comparative Data Table:
| Compound | Structure | Ring Type | NMDA Affinity ( | Metabolic/Chemical Stability |
| PCP | 1-(1-phenylcyclohexyl)piperidine | Cyclohexane | 59 nM (High) | High. Metabolized slowly via hydroxylation. |
| PCP-ene | 1-(1-phenylcyclohexenyl)piperidine | Cyclohexene | >10,000 nM (Est.) | Very Low. Hydrolyzes rapidly in water (Enamine). |
| TCP | 1-[1-(2-thienyl)cyclohexyl]piperidine | Cyclohexane | 14 nM (Very High) | High. Thiophene isostere increases lipophilicity. |
Experimental Protocols
To validate the stability and activity differences described above, the following protocols are recommended.
Protocol 1: Microsomal Stability Assay (Metabolic Vulnerability)
-
Purpose: To quantify the liability of the double bond to allylic oxidation vs. the general hydroxylation of the saturated ring.
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, Test compounds (1
M). -
Workflow:
-
Incubation: Incubate test compound with HLM (0.5 mg/mL protein) and NADPH at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
-
Expectation: "Ene" analogs (if chemically stable enough to test) often show higher clearance due to rapid allylic oxidation or epoxidation.
-
Protocol 2: Radioligand Binding Assay (NMDA Receptor)
-
Purpose: To determine affinity (
) differences caused by ring pucker (Chair vs. Half-Chair). -
Ligand:
-MK-801 (Specific for the PCP binding site inside the NMDA channel). -
Tissue: Rat brain membrane homogenates (Cortex/Hippocampus).
-
Workflow:
-
Preparation: Thaw membranes and resuspend in 50 mM Tris-HCl (pH 7.4).
-
Competition: Incubate membranes (200
g protein) with 5 nM -MK-801 and varying concentrations of the piperidine analog ( to M). -
Equilibrium: Incubate for 2 hours at room temperature (equilibrium is slow for channel blockers).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
SAR Decision Logic
When designing piperidine analogs, use this logic flow to decide between saturation and unsaturation.
References
-
Iorio, M. A., et al. (1991). "Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines." Journal of Medicinal Chemistry, 34(8), 2615–2623. Link
-
Largent, B. L., et al. (1986). "Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain." Journal of Pharmacology and Experimental Therapeutics, 238(2), 739–748. Link
-
Langston, J. W., et al. (1984). "MPTP: Current concepts and controversies." Clinical Neuropharmacology, 7(4), 323–346. Link
-
Kamenicka, T., et al. (2020). "Structure-Activity Relationships of Piperidine-Based Analogs." International Journal of Molecular Sciences. Link
-
Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology, 6(12), 986–1001. Link
Sources
A Comparative Guide to Amide Carbonyl (Amide I) IR Spectroscopy Peaks in Piperidine Derivatives
For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is a cornerstone technique for functional group identification. The carbonyl (C=O) stretch of an amide, known as the Amide I band, is one of the most prominent and informative absorptions in an IR spectrum. When this functional group is part of a piperidine ring system—a common scaffold in pharmaceuticals—its vibrational frequency provides a wealth of information about the molecule's electronic and steric environment.
This guide offers an in-depth comparison of the Amide I band frequency in various N-acyl piperidine derivatives. We will explore the theoretical underpinnings that govern the position of this peak and provide supporting experimental data to illustrate these principles. This document is designed to serve as a practical reference for scientists who utilize IR spectroscopy for the structural elucidation and characterization of piperidine-based compounds.
The Amide I Band: A Spectroscopic Fingerprint
The Amide I band, appearing in the 1630–1690 cm⁻¹ region, is primarily due to the C=O stretching vibration.[1][2] Its position is exquisitely sensitive to the electronic nature of the amide group. A key feature of amides is the resonance between the nitrogen lone pair and the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[3] The general principle is: the more available the nitrogen lone pair is for resonance, the lower the Amide I frequency.
This electronic interplay is influenced by the substituents attached to both the carbonyl carbon and the nitrogen atom. In the context of N-acyl piperidines, the piperidine ring itself is a tertiary amide nitrogen, and the variation primarily comes from the acyl group attached to it.
Factors Influencing the Amide I Frequency in Piperidine Derivatives
The precise wavenumber of the Amide I band in a piperidine derivative is a result of competing electronic and steric effects. Understanding these factors is crucial for accurate spectral interpretation.
Electronic Effects of the Acyl Substituent
The nature of the group attached to the carbonyl carbon (the acyl group) is a dominant factor. This can be understood through two primary electronic effects:
-
Inductive Effect : This refers to the withdrawal or donation of electron density through the sigma (σ) bonds. Electronegative atoms attached to the carbonyl group pull electron density away from it, strengthening the C=O double bond and increasing the stretching frequency (a shift to a higher wavenumber, or a "blue shift"). Conversely, electron-donating groups can push electron density towards the carbonyl, slightly weakening it and causing a "red shift" to a lower wavenumber.
-
Resonance (Mesomeric) Effect : This involves the delocalization of pi (π) electrons across the system. If the acyl substituent is a conjugated system (like a phenyl group), it can further delocalize the π electrons, which generally reduces the C=O bond order and lowers the stretching frequency.[3][4]
The balance between these two effects determines the final position of the Amide I band.
Steric and Geometric Constraints
While the piperidine ring in these examples is a stable six-membered ring and not considered highly strained, ring strain in cyclic amides (lactams) is known to significantly impact the C=O frequency. For instance, decreasing the ring size from a six-membered lactam (δ-valerolactam, ~1670 cm⁻¹) to a four-membered lactam (β-propiolactam, ~1745 cm⁻¹) dramatically increases the carbonyl stretching frequency.[5] This is attributed to changes in the hybridization of the carbon atoms in the ring to accommodate the smaller bond angles, which leads to an increase in the s-character and strength of the exocyclic C=O bond.[6] Although less pronounced in the piperidine system itself, steric interactions from bulky acyl groups can influence the planarity of the amide bond and slightly alter the vibrational frequency.
Comparative Analysis of N-Acyl Piperidine Derivatives
To illustrate these principles, let's compare the experimental Amide I band frequencies for a series of common N-acyl piperidine derivatives. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[5][6][7][8][9]
| Compound Name | Structure | Acyl Group | Key Electronic Effect(s) | Amide I Peak (cm⁻¹) [Source] |
| N-Formylpiperidine | Formyl (-CHO) | Inductive withdrawal by H is minimal. | ~1665 | |
| N-Acetylpiperidine | Acetyl (-COCH₃) | Weak inductive donation from the methyl group. | ~1644 | |
| N-Benzoylpiperidine | Benzoyl (-COPh) | Resonance with the phenyl ring. | ~1636 | |
| 1-Piperidinecarboxamide | Carbamoyl (-CONH₂) | Strong resonance donation from the -NH₂ group. | ~1630 |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., neat liquid, KBr pellet, solution) and the instrument's resolution.
Analysis of Trends
-
N-Formylpiperidine vs. N-Acetylpiperidine : The formyl proton in N-formylpiperidine is less electron-donating than the methyl group in N-acetylpiperidine. The methyl group's weak inductive effect pushes electron density towards the carbonyl, enhancing the resonance contribution from the piperidine nitrogen and thus lowering the C=O stretching frequency from ~1665 cm⁻¹ to ~1644 cm⁻¹.
-
N-Acetylpiperidine vs. N-Benzoylpiperidine : The phenyl group in N-benzoylpiperidine introduces conjugation. This extended π-system allows for greater delocalization of electron density away from the C=O bond, reducing its double-bond character more significantly than the simple acetyl group. This results in a further decrease of the Amide I frequency to ~1636 cm⁻¹.
-
N-Benzoylpiperidine vs. 1-Piperidinecarboxamide : In 1-piperidinecarboxamide, the carbonyl group is flanked by two nitrogen atoms. The additional lone pair from the primary amine nitrogen (-NH₂) provides substantial resonance donation, significantly weakening the C=O bond and pushing the Amide I band to a very low frequency of around 1630 cm⁻¹.
The following diagram illustrates the workflow for predicting the relative Amide I frequencies based on the electronic effects of the acyl substituent.
Caption: Decision workflow for predicting Amide I frequency shifts.
Experimental Protocol: Obtaining High-Quality IR Spectra
For routine analysis of piperidine derivatives, which are often liquids or low-melting solids, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.
Protocol: ATR-FTIR Analysis of N-Acyl Piperidines
-
Instrument Preparation :
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.
-
Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Sample Application :
-
For liquid samples (e.g., N-acetylpiperidine), place a single drop directly onto the center of the ATR crystal.
-
For solid samples (e.g., N-benzoylpiperidine), place a small amount of the solid onto the crystal and use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition :
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.
-
The spectral range should typically be from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis :
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the peak-picking tool to identify the precise wavenumber of the most intense absorption in the 1700-1600 cm⁻¹ region. This corresponds to the Amide I band.
-
Record the peak position to the nearest whole number (cm⁻¹).
-
-
Cleaning :
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next compound.
-
The following diagram outlines the ATR-FTIR experimental workflow.
Caption: ATR-FTIR experimental workflow for piperidine amides.
Conclusion
The position of the amide carbonyl (Amide I) stretching frequency in the IR spectra of N-acyl piperidine derivatives is a powerful diagnostic tool. Its value is dictated by a predictable interplay of inductive and resonance effects from the acyl substituent. Electron-donating groups and conjugated systems tend to lower the frequency, while electron-withdrawing groups would be expected to raise it. By comparing the Amide I band of an unknown piperidine derivative to the reference values provided in this guide, researchers can gain significant insight into the nature of the acyl group, aiding in the rapid and accurate structural elucidation of novel compounds.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
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-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
-
YouTube. FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. [Link]
-
Oregon State University. The C=O Stretch. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
NIST. 1-Piperidinecarboxaldehyde - NIST WebBook. [Link]
-
PubMed Central. Frequency distribution of the amide-I vibration sorted by residues in Amyloid fibrils revealed by 2D-IR measurements and simulations. [Link]
-
Wikipedia. N-Formylpiperidine. [Link]
-
ResearchGate. List of vibrational frequency bands in Amide I region of common protein.... [Link]
-
PubMed Central. Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. [Link]
-
ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. [Link]
-
PubMed Central. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
Global Substance Registration System. N-FORMYLPIPERIDINE. [Link]
-
PubChem. 1-Piperidinecarboxamide. [Link]
-
ResearchGate. Infrared carbonyl stretching frequencies n.m.r. data. [Link]
-
PubChem. 1-Acetylpiperidine-4-carbonyl chloride. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. [Link]
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SpectraBase. 1-Formylpiperidine. [Link]
-
UCLA. IR: carbonyl compounds. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
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-
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-
Loba Chemie. N-FORMYLPIPERIDINE. [Link]
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A Comparative Guide to the Reactivity of 3-Aminopiperidine and 4-Aminopiperidine in Amide Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are privileged scaffolds, with the piperidine ring being one of the most ubiquitous.[1] Among its many functionalized variants, 3-aminopiperidine and 4-aminopiperidine serve as critical building blocks for a vast array of pharmacologically active agents, from kinase inhibitors to novel therapeutics targeting the central nervous system.[2][3][4]
The reactivity of the exocyclic amino group in these isomers is fundamental to their synthetic utility, particularly in the formation of amide bonds—a cornerstone of modern drug design. While structurally similar, the placement of the amino group at the 3- or 4-position of the piperidine ring imparts subtle yet significant differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in fundamental principles of organic chemistry and supported by experimental insights. We will dissect the electronic and steric factors that govern their nucleophilicity and provide a practical, validated protocol to illustrate these differences in a laboratory setting.
Core Structural and Electronic Properties
The reactivity of an amine is fundamentally tied to the availability of its lone pair of electrons. This is governed by its basicity (pKa) and the steric and electronic environment surrounding the nitrogen atom.
Molecular Structure
The foundational difference between 3-aminopiperidine and 4-aminopiperidine is the position of the exocyclic primary amine relative to the endocyclic secondary amine.
Caption: Steric factors governing the acylation of aminopiperidine isomers.
This difference in steric accessibility means that under identical reaction conditions, 4-aminopiperidine is expected to undergo acylation at a faster rate and often with higher efficiency than 3-aminopiperidine , especially when using bulky acylating agents.
Experimental Protocol: Comparative Acylation
To provide a tangible demonstration of these principles, the following self-validating protocol outlines the parallel acylation of N-Boc-protected 3- and 4-aminopiperidine. The N-tert-butoxycarbonyl (Boc) group is installed on the piperidine nitrogen to prevent its competing reaction, as it is a more basic and often more nucleophilic center. This is a standard strategy in the synthesis of complex molecules. [5][6][7]
Objective: To compare the rate of formation of N-acetylated products from N-Boc-3-aminopiperidine and N-Boc-4-aminopiperidine under identical conditions.
Caption: Parallel experimental workflow for comparative acylation.
Materials & Reagents:
-
(R)-1-Boc-3-Aminopiperidine [8]* 4-N-Boc-Aminopiperidine [6]* Acetyl Chloride (freshly distilled)
-
Triethylamine (Et₃N, distilled from CaH₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexanes mixture for TLC elution
Step-by-Step Methodology:
Reaction Setup (Perform two parallel reactions):
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-aminopiperidine isomer (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).
-
Causality: Anhydrous conditions are critical as acetyl chloride reacts violently with water. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Causality: Acylation is an exothermic reaction. Cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Acylating Agent: Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution over 2 minutes.
-
Causality: A slight excess of the acylating agent ensures full conversion of the starting amine. Dropwise addition maintains temperature control.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring & Validation:
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the progress of both reactions simultaneously by TLC at time points t = 0, 15, 30, and 60 minutes. Use a 50:50 ethyl acetate/hexanes solvent system. Visualize spots using a UV lamp and potassium permanganate stain.
-
Self-Validation: The rate of disappearance of the starting amine spot and the appearance of the less polar amide product spot provides a direct, semi-quantitative comparison of the reaction rates.
-
Workup and Purification:
-
Quenching: Once the starting material is consumed (or after 1 hour for comparison), quench the reaction by adding saturated NaHCO₃ solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: Analyze the crude products by ¹H NMR and mass spectrometry to confirm the structure and purity.
Expected Results and Interpretation:
Conclusion
While 3-aminopiperidine and 4-aminopiperidine exhibit nearly identical basicity, their reactivity in amide formation is primarily differentiated by steric factors. The exposed and accessible nature of the amino group in the 4-position allows for more rapid and efficient reactions compared to the more sterically encumbered 3-position.
This fundamental difference is a critical consideration for drug development professionals during lead optimization and process development. The choice between these isomers can impact reaction kinetics, require different coupling reagents, and ultimately influence the scalability and cost-effectiveness of a synthetic route. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and synthesis of novel piperidine-based therapeutics.
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Jensen, H. H., et al. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218-26. [Link]
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Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3859-3862. [Link]
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LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. Retrieved February 20, 2026, from [Link]
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Lindman, S., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(20), 7234–7242. [Link]
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Feng, D. Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs. Organic & Biomolecular Chemistry, 5(18), 2954-2960. [Link]
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de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]
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Walker, F. A., et al. (1973). Electronic effects in transition metal porphyrins. I. Reaction of piperidine with a series of para- and meta-substituted tetraphenylporphyrin complexes of nickel(II) and vanadyl(IV). Journal of the American Chemical Society, 95(4), 1150–1154. [Link]
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Feng, D. Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(18), 2954-60. [Link]
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Kumar, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-524. [Link]
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Zhang, T., et al. (2022). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry, 243, 114748. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
